1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a propanoyl linker at position 3, and a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-28-17-5-2-14(3-6-17)18-12-25-16(13-29-21(25)23-18)4-7-19(26)24-10-8-15(9-11-24)20(22)27/h2-3,5-6,12-13,15H,4,7-11H2,1H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVCUZUWVIOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects. For instance, some thiazole derivatives have been found to inhibit the growth rate in one or more cell lines.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities.
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether might influence its bioavailability.
Biological Activity
The compound 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide , a complex organic molecule, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations including anticancer, antimicrobial, and antioxidant properties, and the structure-activity relationships (SAR) that highlight its efficacy.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[2,1-b][1,3]thiazole core followed by the attachment of the piperidine and carboxamide moieties. The detailed synthetic pathway is critical for understanding its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds bearing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to our target compound were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | SUIT-2 | 1.4 |
| 9b | Capan-1 | 2.0 |
| 10 | Panc-1 | 0.86 |
These results indicate that modifications to the imidazo[2,1-b][1,3]thiazole structure can enhance cytotoxicity against pancreatic cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains. The findings suggest that certain substitutions on the thiazole ring significantly enhance antibacterial activity:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5c | Staphylococcus aureus | 3.125 |
| 5d | Escherichia coli | 6.25 |
| 5l | Mycobacterium tuberculosis | 12.5 |
These compounds exhibited low toxicity against normal cell lines while maintaining potent activity against resistant strains .
Antioxidant Activity
Antioxidant assays demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole possess significant free radical scavenging capabilities. The presence of electron-donating groups such as methoxy phenyl groups enhances this activity:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 9a | 85 |
| 9b | 78 |
| Control | 90 |
This suggests a potential application in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the methoxyphenyl substituent plays a crucial role in enhancing both anticancer and antimicrobial activities. The presence of halogen or electron-donating groups on the aromatic rings is associated with increased potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Key analogs differ in substituents at positions 6 (aryl groups) and 3 (linkers/functional groups).
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound and 5h contrasts with the 4-chloro substituent in 5l. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets (e.g., VEGFR2 in 5l), while methoxy groups improve solubility .
- Linker Impact: The propanoyl-piperidine-4-carboxamide linker in the target compound differs from acetamide or acetic acid linkers in analogs. Piperidine-carboxamide moieties often enhance bioavailability and CNS penetration compared to pyridine-based linkers .
Pharmacological Activity Comparisons
- Anticancer Activity : Compound 5l (4-chlorophenyl analog) shows potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM). The target compound’s 4-methoxy group may reduce potency but improve selectivity due to altered electronic properties .
- Enzyme Inhibition : Imidazo[2,1-b]thiazole derivatives with 4-bromophenyl groups (e.g., from ) exhibit aldose reductase inhibition, suggesting substituent size (bromo vs. methoxy) influences enzyme binding .
Physicochemical Properties
- Melting Points : Analogs with 4-methoxyphenyl groups (e.g., 5h, 2c) have lower melting points (108–110°C and 231–233°C) compared to 4-chlorophenyl derivatives (5l: 116–118°C), likely due to reduced crystallinity from methoxy’s bulky, polar nature .
- Synthetic Yields : Higher yields (81%) are achieved for 4-methoxyphenyl derivatives (5h) compared to 4-chlorophenyl analogs (72% for 5l), possibly due to milder reaction conditions for methoxy-containing intermediates .
Preparation Methods
Cyclization Strategies
The imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation of thiazole-2-amines with α-bromo ketones. For the 6-(4-methoxyphenyl) substituent, a Suzuki-Miyaura coupling is employed post-cyclization (Source):
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Thiazole-2-amine precursor : Prepared by reacting 4-methoxyphenylboronic acid with 2-aminothiazole under Pd catalysis.
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Cyclization : Treatment with α-bromoacetophenone in ethanol under reflux yields the imidazo[2,1-b]thiazole core.
Reaction Conditions :
Coupling with Piperidine-4-carboxamide
Amide Bond Formation
The propanoyl-linked intermediate is conjugated to piperidine-4-carboxamide via carbodiimide-mediated coupling (Source):
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Activation : The carboxylic acid (from ester hydrolysis) is activated using HATU or TBTU.
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Coupling : Reaction with piperidine-4-amine in DMF with DIPEA as a base.
Representative Procedure :
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Hydrolyze ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate (Source) with LiOH in THF/H₂O.
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Activate the resultant carboxylic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF.
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Add piperidine-4-amine (1.5 eq) and stir at 25°C for 12 h.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclization + Acylation | Imidazo[2,1-b]thiazole formation | 85 | 97 | |
| Carbodiimide Coupling | Amide bond formation | 74 | 98 | |
| Mitsunobu Reaction | Propanoyl linker introduction | 62 | 95 |
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions during imidazo[2,1-b]thiazole cyclization may yield regioisomers. Pd-catalyzed conditions improve selectivity.
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Amide Hydrolysis : Overactivation of the carboxylic acid can lead to racemization. Using HATU instead of HBTU reduces side reactions.
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Scalability : Batch purification via HPLC is cost-prohibitive. Switching to column chromatography with silica gel modified by NH₄OAc improves throughput .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide?
- Methodology : The compound can be synthesized via coupling reactions between imidazo[2,1-b][1,3]thiazole intermediates and piperidine-4-carboxamide derivatives. For example, analogous compounds (e.g., compound 58 in ) were synthesized by reacting acid precursors with amines under method A (using coupling agents like HATU or EDCI in DMF/DCM). Key steps include:
- Purification via column chromatography.
- Characterization by -NMR, -NMR, and HPLC (purity >98%) .
- Data Table :
| Intermediate | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|
| Compound 58 | 39 | 98 | N/A |
| Compound 60 | 17 | 99 | 97–100 |
Q. How is structural confirmation achieved for derivatives of this compound?
- Methodology :
- Spectral Analysis : -NMR and -NMR are used to confirm regiochemistry and substituent positions (e.g., methoxyphenyl groups in ).
- X-ray Crystallography : For unambiguous confirmation, analogs like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ( ) were analyzed via single-crystal X-ray diffraction .
Advanced Research Questions
Q. What computational strategies are recommended for predicting biological activity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6, as in ). Prioritize compounds with high binding affinity scores (ΔG < -8 kcal/mol).
- Quantum Chemical Calculations : Employ Gaussian or ORCA for transition-state analysis in reaction design ().
- Key Finding : In , triazole-thiadiazole derivatives showed promising docking scores (-9.2 kcal/mol), suggesting antifungal potential .
Q. How can contradictory solubility or stability data be resolved during formulation studies?
- Methodology :
- HPLC-PDA Analysis : Detect degradation products under stress conditions (e.g., pH 1–12, thermal).
- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes, as demonstrated for structurally similar imidazo-thiazoles ().
- Example : Compound 9e () exhibited improved solubility in DMSO/water (1:4 v/v) due to methoxyphenyl substituents .
Q. What strategies optimize regioselectivity in imidazo[2,1-b][1,3]thiazole functionalization?
- Methodology :
- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions (e.g., C3 of imidazo-thiazole).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh) catalysis ( ).
Methodological Challenges
Q. How to address low yields in multi-step syntheses of piperidine-4-carboxamide derivatives?
- Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 30min) for steps like amide coupling ().
- Catalyst Screening : Test Pd/C or NiCl/Zn for reductive amination (yield improvement from 24% to 65% in ).
Q. What analytical techniques validate purity in compounds with similar Rf values?
- Methodology :
- LC-MS/MS : Differentiate isomers using fragmentation patterns.
- 2D NMR : NOESY or HSQC to resolve overlapping signals (applied in for triazole-thiazole derivatives) .
Contradictory Data Analysis
Q. Why do imidazo-thiazole derivatives show variable antifungal activity despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
